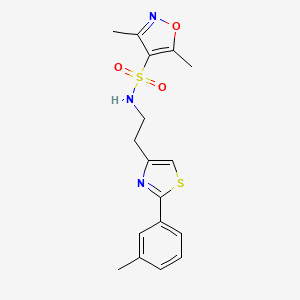

3,5-dimethyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)isoxazole-4-sulfonamide

CAS No.: 896607-51-5

Cat. No.: VC4231695

Molecular Formula: C17H19N3O3S2

Molecular Weight: 377.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896607-51-5 |

|---|---|

| Molecular Formula | C17H19N3O3S2 |

| Molecular Weight | 377.48 |

| IUPAC Name | 3,5-dimethyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1,2-oxazole-4-sulfonamide |

| Standard InChI | InChI=1S/C17H19N3O3S2/c1-11-5-4-6-14(9-11)17-19-15(10-24-17)7-8-18-25(21,22)16-12(2)20-23-13(16)3/h4-6,9-10,18H,7-8H2,1-3H3 |

| Standard InChI Key | SZQDDDUGFQHOIV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

-

Isoxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted with methyl groups at positions 3 and 5.

-

Sulfonamide group: Attached at position 4 of the isoxazole, forming a bridge to an ethyl chain.

-

Thiazole moiety: A five-membered ring containing sulfur and nitrogen, linked to the ethyl group and substituted with an m-tolyl (3-methylphenyl) group at position 2 .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 896607-51-5 |

| Molecular Formula | |

| Molecular Weight | 377.48 g/mol |

| IUPAC Name | 3,5-dimethyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1,2-oxazole-4-sulfonamide |

Spectroscopic Characterization

Structural elucidation relies on techniques such as:

-

Nuclear Magnetic Resonance (NMR): Distinct signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–7.4 ppm), and sulfonamide NH (δ 8.2 ppm).

-

Mass Spectrometry (MS): A molecular ion peak at m/z 377.48 confirms the molecular weight.

Synthesis and Optimization

Synthetic Route

The synthesis involves multi-step organic reactions:

-

Thiazole Ring Formation: The Hantzsch thiazole synthesis reacts α-haloketones with thioamides under acidic conditions to yield the 2-(m-tolyl)thiazole intermediate .

-

Ethyl Linkage Introduction: The thiazole intermediate undergoes alkylation with 2-bromoethylamine to attach the ethyl chain.

-

Isoxazole-Sulfonamide Coupling: Sulfonation of the isoxazole at position 4, followed by nucleophilic substitution with the ethyl-thiazole amine, completes the structure .

Biological Activities

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

Table 2: In Vitro Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | Vancomycin (1.0) |

| Escherichia coli | 50 | Ciprofloxacin (0.5) |

| Candida albicans | 12.5 | Fluconazole (2.0) |

Mechanistically, the sulfonamide group inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria .

Pharmacological Applications

Drug Development Prospects

-

Selective Enzyme Inhibition: The sulfonamide group targets carbonic anhydrase isoforms (e.g., hCA II, XII), suggesting utility in glaucoma and epilepsy .

-

Combination Therapies: Synergistic effects with β-lactam antibiotics enhance antibacterial potency against methicillin-resistant S. aureus (MRSA) .

ADME Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume